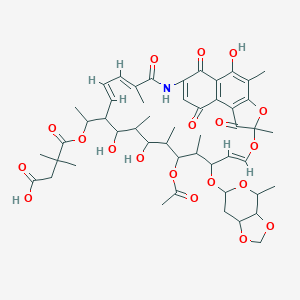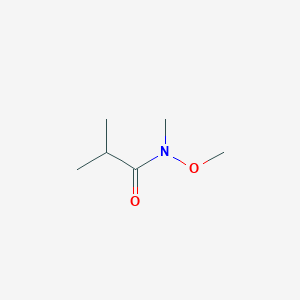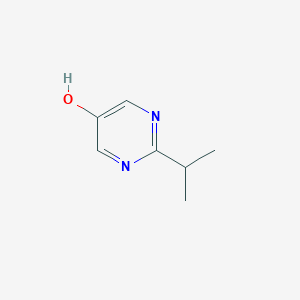![molecular formula C7H9NO3 B045852 (2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid CAS No. 123409-86-9](/img/structure/B45852.png)
(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid, commonly known as azetidine-2-carboxylic acid (Aze), is a non-proteinogenic amino acid that was first isolated from sugar beet molasses in 1939. Since then, Aze has been found in various natural sources including human hair, blood, and urine. Aze is a cyclic amino acid that possesses a unique chemical structure, making it a subject of interest in scientific research. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Glutamic Acid Analogues: The compound has been used in the synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues from L-serine, demonstrating its utility in creating structurally complex amino acid derivatives (Hart & Rapoport, 1999).
- Degradation Studies: Research has explored its degradation in the solid state, providing insights into the stability and breakdown products of this compound (Matsushima et al., 1988).
- Novel β-lactamase Inhibitors: It serves as a precursor for novel β-lactamase inhibitors, demonstrating its potential in antibiotic resistance research (Hunt & Zomaya, 1982).
Structural and Conformational Analysis
- Synthesis as γ-Aminobutyric Acid Analogues: The synthesis of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and 7-substituted derivatives has been developed as bicyclic analogues of γ-aminobutyric acid, illustrating its versatility in mimicking biologically significant structures (Petz & Wanner, 2013).
- Influence on Organocatalytic Aldol Reactions: Its constrained beta-proline analogues have been studied in organocatalytic aldol reactions, highlighting the importance of its conformation and structure in catalysis (Armstrong et al., 2009).
Medicinal Chemistry and Drug Design
- Potential in Medicinal Chemistry: Structurally novel morpholine amino acids derived from this compound could serve as compact modules in medicinal chemistry, potentially modulating physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).
- Creation of Schiff Base Derivatives: It has been used in the synthesis of Schiff base derivatives of amoxicillin, expanding its applications in the development of new antibacterial agents (Al-Masoudi et al., 2015).
Propiedades
Número CAS |
123409-86-9 |
|---|---|
Nombre del producto |
(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid |
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h4-5H,1-3H2,(H,10,11)/t4-,5-/m0/s1 |
Clave InChI |
RJPDELAUUYAFTQ-WHFBIAKZSA-N |
SMILES isomérico |
C1C[C@H](N2[C@@H]1CC2=O)C(=O)O |
SMILES |
C1CC(N2C1CC2=O)C(=O)O |
SMILES canónico |
C1CC(N2C1CC2=O)C(=O)O |
Sinónimos |
1-Azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,(2S,5S)-(9CI) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



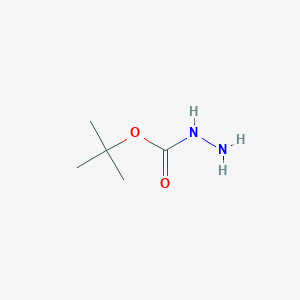
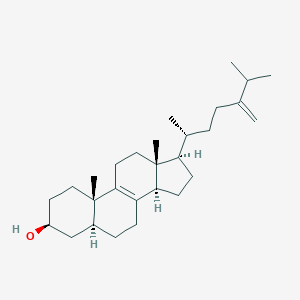
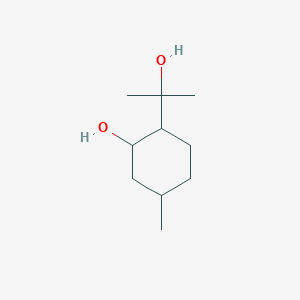
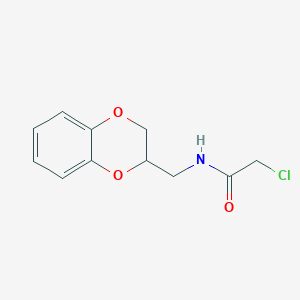
![1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-](/img/structure/B45778.png)


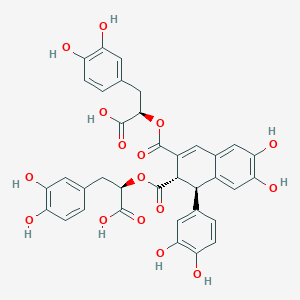
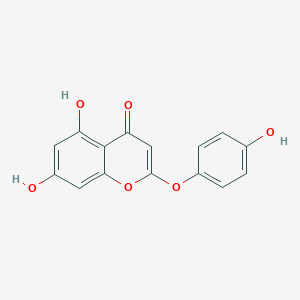

![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)
